

Application Notes and Protocols for Diallyl Carbonate in Coatings and Adhesives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl carbonate*

Cat. No.: *B085299*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **diallyl carbonate** and its polymers in coatings, with a focus on formulation, curing, and performance characteristics. While the application of **diallyl carbonate** in adhesives is not extensively documented in publicly available literature, this document also touches upon the general role of carbonate monomers in adhesive formulations.

Diallyl Carbonate in Coatings

Diallyl carbonate is a colorless liquid that can be polymerized to form thermosetting resins with high hardness, good heat resistance, and excellent chemical and stain resistance.^[1] These properties make polymers derived from **diallyl carbonate** suitable for various coating-like applications, including protective surfaces for dinnerware and laminated tabletops.^[1] The polymerization is typically initiated by free radicals, and the final properties of the coating can be tailored by incorporating various fillers.^[1]

Coating Formulations and Performance Data

The following table summarizes formulations and physical properties of **diallyl carbonate** homopolymer compositions containing fillers, as described in U.S. Patent 3,644,242.^[1] These compositions are suitable for compression-molded articles that require a durable, stain-resistant surface.

Component	Composition 1 (wt%)	Composition 2 (wt%)	Composition 3 (wt%)
Diallyl Carbonate Homopolymer	35 - 60	35 - 60	35 - 60
Alpha Cellulose (Primary Filler)	10 - 40	-	10 - 40
Glass Fibers (Primary Filler)	-	10 - 40	-
Finely Divided Clay (Secondary Filler)	10 - 40	10 - 40	-
Calcium Carbonate (Secondary Filler)	-	-	10 - 40
Property	Typical Value	Test Method	
Rockwell Hardness (M Scale)	100	ASTM D-785-62	
Flexural Strength (psi)	7,500	ASTM D-790-63	
Flexural Modulus (psi)	850,000	ASTM D-638-61T	
Stain Resistance (Color Change)	< 40 R units	Gardner Color Difference Meter	

Table 1: Formulation and Performance Data of **Diallyl Carbonate**-Based Coating Compositions.[\[1\]](#)

Experimental Protocols

2.1. Protocol for Preparation of **Diallyl Carbonate** Prepolymer

This protocol describes the synthesis of a **diallyl carbonate** prepolymer, which is then used in the coating formulation.

Materials:

- **Diallyl carbonate** monomer

- 1,4-Dioxane (solvent)
- Benzoyl peroxide (initiator)
- Methanol

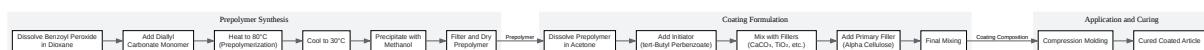
Procedure:

- Dissolve 16 grams of benzoyl peroxide in 400 grams of 1,4-dioxane in a reaction vessel.[1]
- Add 400 grams of **diallyl carbonate** monomer to the solution.[1]
- Heat the reaction mixture from 25°C to 80°C over a period of 2 hours, then maintain the temperature at $80 \pm 5^\circ\text{C}$ for an additional 2 hours to prepolymerize approximately 30% of the monomer by weight.[1]
- Cool the resulting product mixture to 30°C.[1]
- Precipitate the **diallyl carbonate** prepolymer by mixing the cooled solution with methanol at 0°C.[1]
- Separate the solid prepolymer from the liquid phase by filtration.
- Dry the collected prepolymer.

2.2. Protocol for Preparation and Application of a Filled **Diallyl Carbonate** Coating Composition

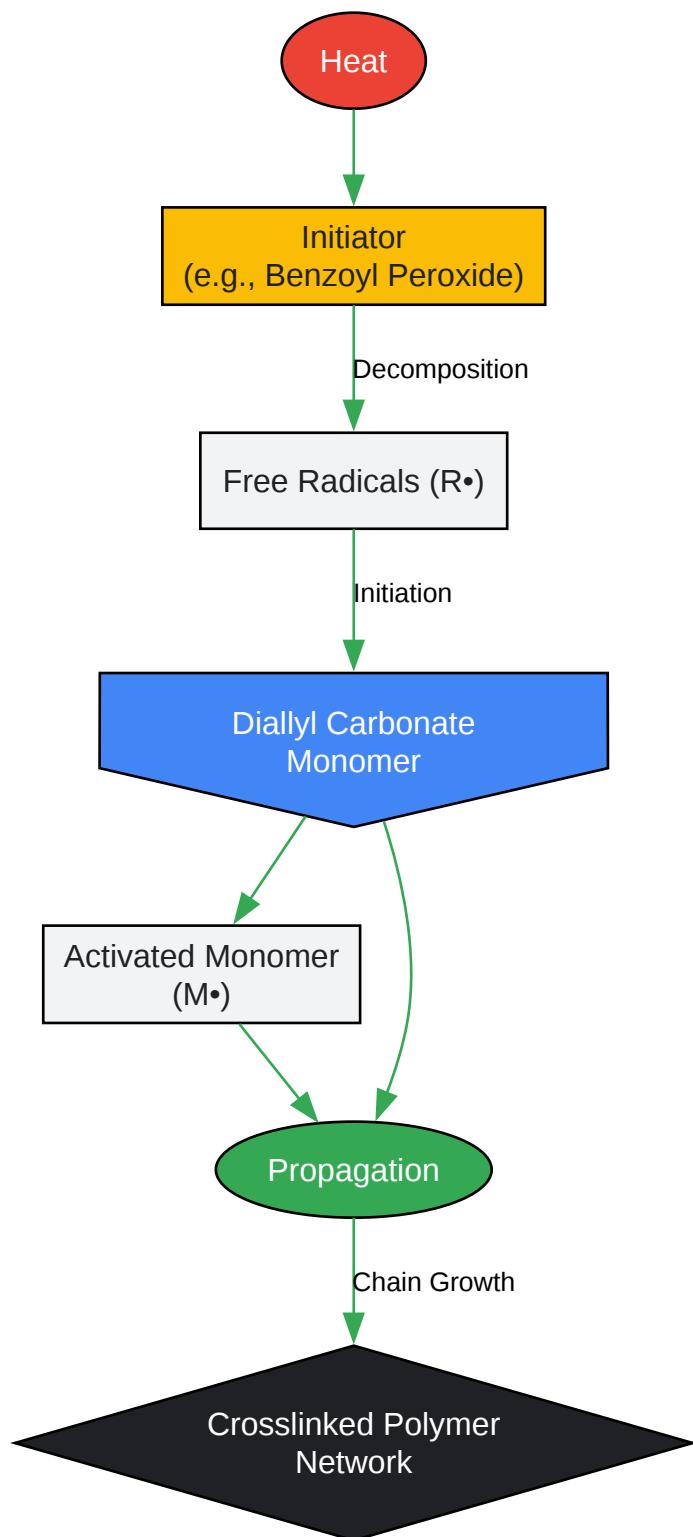
This protocol outlines the steps to formulate a filled **diallyl carbonate** coating composition and apply it to a substrate via compression molding.

Materials:


- **Diallyl carbonate** prepolymer (from Protocol 2.1)
- Acetone (solvent)
- tert-Butyl perbenzoate (initiator)
- Zinc stearate (mold release agent)

- Titanium dioxide (pigment)
- Calcium carbonate (secondary filler)
- Alpha cellulose (primary filler)

Procedure:


- Dissolve the **diallyl carbonate** prepolymer in acetone.[1]
- Add tert-butyl perbenzoate to the solution and mix thoroughly.[1]
- In a twin-cone mixer, introduce the solution and add zinc stearate, TiO₂, and calcium carbonate.[1]
- Stir the mixture for approximately 5 minutes.[1]
- Add the alpha cellulose to the mixer and continue mixing for an additional 10 minutes.[1]
- The resulting composition can be applied to a substrate and cured using a compression molding press at elevated temperature and pressure to form a durable, coated article.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing and applying a filled **diallyl carbonate** coating.

[Click to download full resolution via product page](#)

Caption: Free radical polymerization of **diallyl carbonate** for coating applications.

Diallyl Carbonate in Adhesives

Based on available research, the direct application of **diallyl carbonate** as a primary component in adhesive formulations is not well-documented. However, the broader class of carbonate monomers is recognized for properties that are beneficial in adhesives, such as high UV resistance, low water uptake, and compatibility with various co-monomers.^[2] These characteristics make them suitable for durable and clear adhesives, particularly in optical and electronic applications.^[2]

It is plausible that **diallyl carbonate** could be used as a comonomer or crosslinking agent in adhesive formulations, such as in polyurethane or epoxy systems, to enhance properties like thermal stability and chemical resistance. However, specific formulations and experimental protocols for such applications are not readily available in the reviewed literature. The development of non-isocyanate polyurethanes from **diallyl carbonate** through a thiol-ene reaction suggests its potential in creating novel polymer backbones that could be adapted for adhesive applications.^[3] Further research and development would be necessary to establish specific protocols and performance data for **diallyl carbonate**-based adhesives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. Diallyl carbonate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Diallyl Carbonate in Coatings and Adhesives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085299#applications-of-diallyl-carbonate-in-coatings-and-adhesives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com